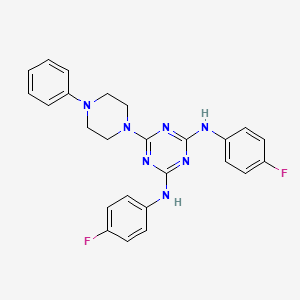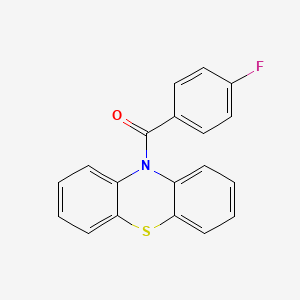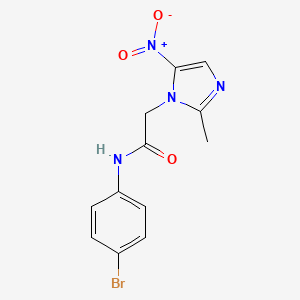![molecular formula C20H17BrO5 B15030579 8-{[5-(2-Bromo-4-methylphenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B15030579.png)
8-{[5-(2-Bromo-4-methylphenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-{[5-(2-Bromo-4-methylphenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[45]decane-7,9-dione is a complex organic compound characterized by its unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[5-(2-Bromo-4-methylphenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione typically involves multi-step organic reactions. The starting materials often include 2-bromo-4-methylphenyl derivatives and furan compounds. The key steps in the synthesis may involve:
Formation of the furan ring: This can be achieved through cyclization reactions.
Bromination: Introduction of the bromine atom at the desired position.
Spirocyclization: Formation of the spirocyclic structure through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and environmental sustainability.
化学反应分析
Types of Reactions
8-{[5-(2-Bromo-4-methylphenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
8-{[5-(2-Bromo-4-methylphenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 8-{[5-(2-Bromo-4-methylphenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-Bromo-4-methylphenyl derivatives: These compounds share a similar brominated aromatic structure.
Furan derivatives: Compounds containing the furan ring are structurally related.
Spirocyclic compounds: Molecules with spirocyclic frameworks are comparable in terms of their three-dimensional structure.
Uniqueness
What sets 8-{[5-(2-Bromo-4-methylphenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione apart is its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C20H17BrO5 |
|---|---|
分子量 |
417.2 g/mol |
IUPAC 名称 |
8-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C20H17BrO5/c1-12-4-6-14(16(21)10-12)17-7-5-13(24-17)11-15-18(22)25-20(26-19(15)23)8-2-3-9-20/h4-7,10-11H,2-3,8-9H2,1H3 |
InChI 键 |
QKHHYPSSOQICSL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)OC4(CCCC4)OC3=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-{[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B15030500.png)
![3-(4-Chlorophenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15030503.png)
![ethyl (3-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B15030508.png)
![3-hydroxy-1-(propan-2-yl)-4-[4-(prop-2-en-1-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B15030519.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B15030522.png)
![3-amino-N-(2-methoxyphenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15030526.png)
![(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxoimidazolidin-4-one](/img/structure/B15030534.png)
![3-(propylsulfanyl)-6-[(E)-2-(thiophen-2-yl)ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B15030544.png)
![methyl (5E)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15030556.png)


![(7Z)-7-(3-bromobenzylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15030573.png)

![1'-ethyl-5'-nitrospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B15030591.png)
